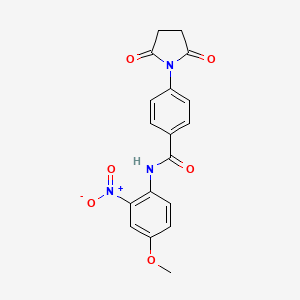

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6/c1-27-13-6-7-14(15(10-13)21(25)26)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKCAANPEBHIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide is a derivative of the pyrrolidine-2,5-dione family, which has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 334.32 g/mol. Its structure features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O6 |

| Molecular Weight | 334.32 g/mol |

| CAS Number | 64987-85-5 |

| Synonyms | 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide |

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione structure. In particular, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide has been evaluated for its efficacy in seizure models. For instance, in a study assessing various derivatives, this compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ |

|---|---|---|

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide | 23.7 | 59.4 |

These results indicate that the compound possesses a favorable therapeutic index with minimal neurological toxicity at effective doses.

Antinociceptive Activity

In addition to its anticonvulsant effects, this compound has shown promise in pain management. It was tested in formalin-induced pain models where it exhibited significant analgesic activity. The mechanism appears to involve modulation of sodium/calcium channels and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors.

| Test Model | Pain Reduction (%) |

|---|---|

| Capsaicin-induced pain | 37.9 at 120 mg/kg |

Metabolic Stability

The metabolic stability of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide was assessed using human liver microsomes (HLMs). The compound showed moderate susceptibility to enzymatic biotransformation, with significant metabolites identified through hydroxylation pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological profile of this compound:

- Anticonvulsant Screening : In vivo tests demonstrated that this compound significantly reduced seizure frequency without impairing motor coordination at doses up to 300 mg/kg.

- Pain Management : In neuropathic pain models induced by oxaliplatin, the compound exhibited efficacy in reducing both mechanical and cold allodynia.

- Toxicological Assessments : Toxicity studies on zebrafish embryos indicated low developmental toxicity at therapeutic concentrations.

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparative Effects of Pyrrole Derivatives on rCHO Cell Cultures

- 2,5-Dimethylpyrrole : The core fragment of the compound was identified as the most active moiety, doubling cell-specific productivity without compromising viability (>85%) . In contrast, other alkylpyrroles (e.g., compounds 9–14) caused severe cytotoxicity (viability <50%) despite higher productivity gains (up to 7.8×) .

Functional Comparisons with Metabolic Modulators

Table 2. Comparison with Established mAb Enhancers

| Compound/Modulator | Mechanism of Action | Productivity Gain | Glycosylation Alteration | Toxicity Concerns |

|---|---|---|---|---|

| 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide | ATP upregulation, glucose uptake enhancement | 2.2–3.9× | G1F suppression | Moderate (viability ~70–80%) |

| Dimethyl sulfoxide (DMSO) | Cell cycle arrest | 1.5–2.0× | None | High at >1% v/v |

| Lithium Chloride | ER stress modulation | 1.8–2.5× | Increased galactosylation | High (viability <60%) |

| Sodium Butyrate | Histone deacetylase inhibition | 2.0–3.0× | Variable glycoforms | Moderate |

- DMSO and Sodium Butyrate : While these agents enhance productivity, they lack the compound’s ability to fine-tune glycosylation, a critical quality attribute for therapeutic mAbs .

- Lithium Chloride : Induces undesirable galactosylation increases, counterproductive for controlling antibody-dependent cellular cytotoxicity (ADCC) .

Glycosylation Control vs. Compounding Agents

The compound uniquely combines productivity enhancement with glycosylation modulation. For example:

- Gramer et al. (2011) : Reported galactosylation control via uridine and manganese supplementation but achieved lower productivity gains (1.3–1.5×) .

- MPPB (this compound) : Achieved 2.2–3.9× productivity gains while reducing G1F glycans, aligning with industry demands for both high yield and consistent glycan profiles .

Q & A

Basic Questions

Q. What standardized methods are used to assess the impact of this compound on monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?

- Methodological Answer : Key techniques include:

- Metabolite Analysis : Glucose and lactate levels measured via BioProfile FLEX2 and HPLC with Protein A columns for mAb quantification .

- Intracellular ATP Measurement : ATP extraction using Toyo B-Net kits and quantification via Infinite M Plex plate readers, normalized per-cell .

- N-Linked Glycosylation Profiling : EZGlyco mAb-N kits for glycan release, 2-AB labeling, and HPLC analysis with XBridge BEH Amide XP columns (420 nm detection) .

- Statistical Validation : Triplicate experiments analyzed using JMP software (mean ± SD; p < 0.05 threshold) .

Q. How does this compound influence metabolic parameters in rCHO cell cultures?

- Methodological Answer : It increases cell-specific glucose uptake and intracellular ATP while suppressing lactate production. Calculations for glucose uptake rate (qGlc) and lactate production rate (qLac) use slopes of metabolite concentrations over time, normalized to viable cell density . ATP levels correlate with enhanced mAb productivity under optimized concentrations (e.g., 0.32 mM) .

Q. What protocols are established for high-throughput screening of this compound in rCHO cultures?

- Methodological Answer :

- Primary Screening : 96-well plates with 23,227 compounds, DMSO as solvent, and mAb quantification via Octet QKe. Hits selected if mAb >120% of control .

- Secondary Screening : 50 mL suspension flasks with viability >80%, repeated in triplicate. Metrics include relative mAb concentration, cell-specific productivity, and survival rate .

Advanced Questions

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies of derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Focus on pyrrole modifications (e.g., alkyl substitutions at 2,5-positions) while retaining the dioxopyrrolidinyl benzamide backbone .

- Testing Framework : Batch cultures with 0.08–0.64 mM derivatives, assessing viability (Vi-CELL XR) and productivity (HPLC). Critical structural features (e.g., 2,5-dimethylpyrrole) are identified via comparative analysis .

- Dose-Response Curves : Prioritize derivatives maintaining >80% viability while enhancing productivity (e.g., 2,5-dimethylpyrrole increases productivity 1.4–7.8× vs. controls) .

Q. How can researchers resolve contradictions in data regarding its dual role in enhancing mAb production while suppressing galactosylation?

- Methodological Answer :

- Controlled Supplementation : Co-administration with galactosylation enhancers (e.g., manganese, uridine) to offset suppression while retaining productivity .

- Multi-Omics Integration : Pair glycan profiling (HPLC) with transcriptomics (e.g., qPCR for glycosyltransferase genes) to identify compensatory pathways .

- Fed-Batch Optimization : Maintain glucose >1 g/L to balance metabolic demands and glycosylation efficiency .

Q. What methodologies are employed to evaluate its impact on N-linked glycosylation profiles of mAbs?

- Methodological Answer :

- Glycan Release and Labeling : Use EZGlyco mAb-N kits for enzymatic glycan cleavage, followed by 2-AB fluorescent tagging .

- Chromatographic Separation : XBridge BEH Amide XP columns with gradient elution (0.4–1.0 mL/min) and 420 nm detection .

- Comparative Analysis : Benchmark against galactosylation modulators (e.g., valproic acid for enhancement; zinc for suppression) .

Q. How should researchers address batch-to-batch variability when assessing its effects in fed-batch cultures?

- Methodological Answer :

- Process Controls : Standardize glucose supplementation (e.g., 2% v/v feeds at days 4, 6, 8) to maintain metabolite stability .

- Viability Thresholds : Exclude batches with survival rates <70% using Vi-CELL XR .

- Statistical Robustness : Report coefficient of variation (CV) for triplicate runs; validate via ANOVA with post-hoc Tukey tests .

Q. What are the therapeutic implications of its galactosylation suppression, and how can this be monitored?

- Methodological Answer :

- Functional Assays : Assess antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) via in vitro models .

- Glycan Correlation : Link reduced galactosylation (HPLC data) to FcγRIIIa binding affinity via surface plasmon resonance (SPR) .

- Quality-by-Design (QbD) : Integrate galactosylation monitoring into process analytics (PAT) for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.